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For Researchers, Scientists, and Drug Development Professionals

Abstract
Metahexestrol, a synthetic non-steroidal estrogen, has garnered interest in medicinal

chemistry due to its biological activity as an estrogen receptor (ER) inhibitor. This technical

guide provides a comprehensive overview of the chemical properties and structural features of

metahexestrol. It includes a detailed summary of its physicochemical properties,

spectroscopic data, a plausible experimental protocol for its synthesis, and an elucidation of its

mechanism of action through its signaling pathway. This document is intended to serve as a

valuable resource for researchers and professionals involved in the fields of pharmacology,

medicinal chemistry, and drug development.

Chemical and Physical Properties
Metahexestrol, systematically named 3-[(3S,4R)-4-(3-hydroxyphenyl)hexan-3-yl]phenol, is a

solid organic compound.[1] While specific experimental data for some physical properties are

not readily available in the literature, its structural characteristics provide insight into its

behavior. As a molecule with two phenolic hydroxyl groups, it is expected to have a relatively

high melting point and be sparingly soluble in water but soluble in organic solvents.

Table 1: Chemical and Physical Properties of Metahexestrol
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Property Value Source

IUPAC Name

3-[(3S,4R)-4-(3-

hydroxyphenyl)hexan-3-

yl]phenol

PubChem

Synonyms

meso-3,4-bis(3'-

hydroxyphenyl)hexane, 3,3'-

HES

PubChem

Chemical Formula C₁₈H₂₂O₂ PubChem

Molecular Weight 270.37 g/mol PubChem

Appearance Solid CymitQuimica

XLogP3-AA (Computed) 5.2 PubChem

Hydrogen Bond Donor Count 2 PubChem

Hydrogen Bond Acceptor

Count
2 PubChem

Rotatable Bond Count 5 PubChem

Chemical Structure
The chemical structure of metahexestrol is characterized by a central hexane backbone with

two 3-hydroxyphenyl substituents at the 3 and 4 positions. The stereochemistry of these

substituents is crucial for its biological activity, with the active form being the meso isomer,

specifically (3S,4R).

Structural Representations:

SMILES: CC--INVALID-LINK----INVALID-LINK--C2=CC(=CC=C2)O

InChI: InChI=1S/C18H22O2/c1-3-17(13-7-5-9-15(19)11-13)18(4-2)14-8-6-10-16(20)12-

14/h5-12,17-20H,3-4H2,1-2H3/t17-,18+

InChIKey: KUJAWCSIKNKXLL-HDICACEKSA-N
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The presence of two chiral centers in the meso form results in a plane of symmetry within the

molecule, rendering it achiral overall. The specific spatial arrangement of the hydroxylated

phenyl groups is a key determinant of its interaction with the estrogen receptor.

Spectroscopic Properties
Spectroscopic data is essential for the identification and characterization of metahexestrol.
While specific spectra are not included here, the expected features based on its structure are

described below.

¹H NMR Spectroscopy
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of metahexestrol would exhibit

distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: Multiple signals in the aromatic region (typically δ 6.5-8.0 ppm)

corresponding to the protons on the two phenyl rings. The substitution pattern on the rings

would lead to complex splitting patterns.

Methine Protons: A signal corresponding to the two methine protons on the hexane

backbone (C3 and C4). Due to their diastereotopic nature, they would likely appear as a

complex multiplet.

Methylene Protons: Signals for the two methylene groups of the ethyl substituents. These

would also likely show complex splitting due to coupling with the methine and methyl

protons.

Methyl Protons: A triplet signal for the two terminal methyl groups of the ethyl substituents.

Hydroxyl Protons: A broad singlet for the two phenolic hydroxyl protons, the chemical shift of

which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy
The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum would show a unique signal

for each chemically non-equivalent carbon atom.
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Aromatic Carbons: Several signals in the downfield region (typically δ 110-160 ppm)

corresponding to the carbons of the phenyl rings. The carbons attached to the hydroxyl

groups would be the most downfield.

Methine Carbons: Signals for the two methine carbons of the hexane backbone.

Methylene Carbons: Signals for the two methylene carbons of the ethyl groups.

Methyl Carbons: A signal in the upfield region for the two terminal methyl carbons.

FT-IR Spectroscopy
The Fourier-Transform Infrared (FT-IR) spectrum of metahexestrol would display

characteristic absorption bands for its functional groups.

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the

stretching vibration of the phenolic hydroxyl groups.

C-H Stretching (Aromatic): Sharp peaks just above 3000 cm⁻¹ due to the C-H stretching of

the aromatic rings.

C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹ corresponding to the C-H stretching

of the aliphatic hexane backbone and ethyl groups.

C=C Stretching (Aromatic): Several sharp bands in the 1450-1600 cm⁻¹ region due to the

carbon-carbon double bond stretching within the aromatic rings.

C-O Stretching: A strong band in the 1200-1300 cm⁻¹ region corresponding to the stretching

of the C-O bond of the phenol groups.

Experimental Protocols
Synthesis of meso-3,4-bis(3'-hydroxyphenyl)hexane
(Metahexestrol)
A plausible synthetic route to metahexestrol involves the reductive coupling of an appropriate

precursor followed by demethylation. A general two-step procedure is outlined below, based on

established methods for the synthesis of related hexestrol compounds.
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Step 1: Reductive Coupling to form meso-3,4-di(3-methoxyphenyl)hexane

Reaction Setup: A solution of 3-methoxypropiophenone in a suitable solvent (e.g., dry diethyl

ether or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer

and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

Reduction: A reducing agent, such as a magnesium amalgam or another suitable metal

reductant, is added portion-wise to the stirred solution.

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC)

until the starting material is consumed.

Workup: The reaction mixture is carefully quenched with a dilute acid solution (e.g.,

hydrochloric acid). The organic layer is separated, washed with brine, dried over anhydrous

sodium sulfate, and the solvent is removed under reduced pressure.

Purification: The crude product, a mixture of diastereomers, is purified by column

chromatography on silica gel to isolate the desired meso-3,4-di(3-methoxyphenyl)hexane.

Step 2: Demethylation to yield meso-3,4-bis(3'-hydroxyphenyl)hexane

Reaction Setup: The purified meso-3,4-di(3-methoxyphenyl)hexane is dissolved in a suitable

solvent such as dichloromethane or chloroform in a round-bottom flask.

Demethylation Agent: A strong demethylating agent, such as boron tribromide (BBr₃) or

hydrobromic acid (HBr) in acetic acid, is added to the solution at a low temperature (e.g., 0

°C).

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.

Workup: Once the reaction is complete, the mixture is carefully quenched with water or

methanol. The product is extracted into an organic solvent, washed, dried, and the solvent is

evaporated.

Purification: The crude metahexestrol is purified by recrystallization or column

chromatography to yield the final product.
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Analytical Methods
Standard analytical techniques are employed to confirm the identity and purity of the

synthesized metahexestrol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to

confirm the chemical structure and stereochemistry.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact

molecular weight and confirm the elemental composition.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic

functional groups.

Melting Point Analysis: The melting point of the purified product is determined and compared

with literature values, if available, to assess its purity.

Mechanism of Action and Signaling Pathway
Metahexestrol exerts its biological effects primarily through its interaction with estrogen

receptors (ERα and ERβ). It acts as an inhibitor of the estrogen receptor, thereby modulating

the transcription of estrogen-responsive genes.[2] This inhibitory action has shown anti-

proliferative effects in estrogen receptor-positive breast cancer cell lines.

The classical mechanism of estrogen receptor signaling involves the binding of the ligand to

the receptor in the cytoplasm, leading to a conformational change, dimerization, and

translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA

sequences known as Estrogen Response Elements (EREs) in the promoter regions of target

genes, thereby regulating their transcription. Metahexestrol, as an inhibitor, interferes with this

process.

Below is a simplified representation of the estrogen receptor signaling pathway, illustrating the

points of action for an ER inhibitor like metahexestrol.
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Caption: Simplified signaling pathway of the estrogen receptor and the inhibitory action of

Metahexestrol.

Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and

biological context of metahexestrol. The compiled data on its physicochemical characteristics,

along with the description of its spectroscopic features and a plausible synthetic route, offer a

solid foundation for researchers. The elucidation of its mechanism of action as an estrogen

receptor inhibitor, visualized through a signaling pathway diagram, further enhances its utility in

the fields of medicinal chemistry and drug development. Further experimental validation of

some of the physical properties and optimization of the synthetic protocol would be valuable

additions to the existing knowledge base for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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